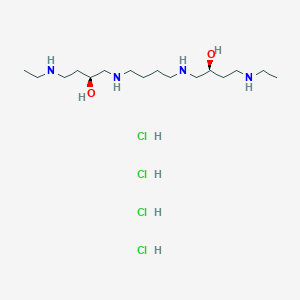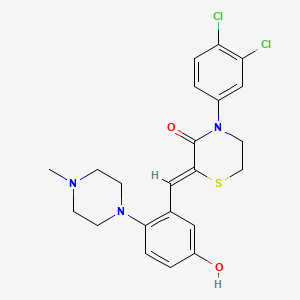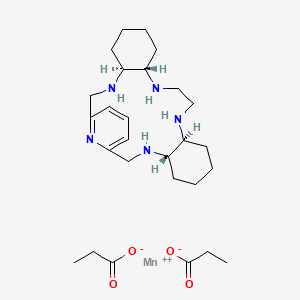
Linimacrins d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linimacrins d is a compound known for its unique chemical structure and significant biological activities. It is a member of the daphnane diterpenoid orthoesters, which are compounds derived from plants in the Thymelaeaceae family. These compounds are known for their diverse biological activities, including antineoplastic and piscicidal properties .
Métodos De Preparación
The synthesis of Linimacrins d involves several steps, starting from the extraction of raw materials from plants such as Pimelea species. The synthetic routes typically involve the isolation of the compound through various chromatographic techniques.
Análisis De Reacciones Químicas
Linimacrins d undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Linimacrins d has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of daphnane diterpenoid orthoesters.
Biology: It is used to study the biological activities of natural products, including their cytotoxic and antiproliferative effects.
Medicine: this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Linimacrins d involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound exerts its effects by modulating various signaling pathways, including those involving p53 protein, which is known for its role in regulating the cell cycle and apoptosis .
Comparación Con Compuestos Similares
Linimacrins d is similar to other daphnane diterpenoid orthoesters such as gnidimacrin, simpleximacrin, and Pimelea factor P3. this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include lamellarins, ningalins, lukianols, polycitones, and storniamides, which also exhibit diverse biological activities .
Propiedades
| 78518-72-6 | |
Fórmula molecular |
C39H52O11 |
Peso molecular |
696.8 g/mol |
Nombre IUPAC |
[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1 |
Clave InChI |
WGKMUCKAYYTSRC-YWZWTVRKSA-N |
SMILES isomérico |
C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO |
SMILES canónico |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








